molecular formula C43H49KN4O9S2 B12366593 Sulfo-Cyanine7 maleimide (potassium)

Sulfo-Cyanine7 maleimide (potassium)

Cat. No.: B12366593
M. Wt: 869.1 g/mol
InChI Key: DCHMQIBWFDNWAF-UHFFFAOYSA-M
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Description

Sulfo-Cyanine7 maleimide (potassium) is a hydrophilic near-infrared fluorescent dye. It is an analogue of Cy7 maleimide and is widely used in scientific research for its excellent photophysical properties. This compound is particularly useful for labeling thiol groups in proteins and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine7 maleimide (potassium) is synthesized through a series of chemical reactions involving the introduction of a maleimide group to the cyanine dye structure. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Sulfo-Cyanine7 maleimide (potassium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine7 maleimide (potassium) primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of Sulfo-Cyanine7 maleimide (potassium) with thiol-containing compounds is a thioether-linked conjugate. This product retains the fluorescent properties of the dye, making it useful for various imaging applications .

Scientific Research Applications

Sulfo-Cyanine7 maleimide (potassium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfo-Cyanine7 maleimide (potassium) involves the formation of a stable thioether linkage with thiol groups in proteins and other biomolecules. This reaction is facilitated by the maleimide group, which is highly reactive towards thiols. The resulting conjugate retains the fluorescent properties of the dye, allowing for visualization and tracking in various applications .

Comparison with Similar Compounds

Sulfo-Cyanine7 maleimide (potassium) is unique due to its hydrophilicity and near-infrared fluorescence. Similar compounds include:

Sulfo-Cyanine7 maleimide (potassium) stands out due to its improved photophysical properties and suitability for a wide range of applications in scientific research.

Properties

Molecular Formula

C43H49KN4O9S2

Molecular Weight

869.1 g/mol

IUPAC Name

potassium;(2Z)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);/q;+1/p-1

InChI Key

DCHMQIBWFDNWAF-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C\C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+]

Origin of Product

United States

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